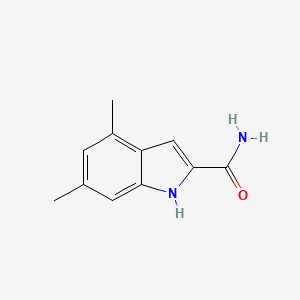
4,6-dimethyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-1H-indole-2-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMIC is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure.
作用機序
The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide is not fully understood. However, studies have shown that it can inhibit the production of inflammatory cytokines and promote apoptosis in cancer cells. It is believed that this compound achieves this by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote apoptosis in cancer cells. It has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of 4,6-dimethyl-1H-indole-2-carboxamide is its versatility. It can be used in a variety of experiments, including medicinal chemistry, organic synthesis, and material science. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.
将来の方向性
There are several future directions for research on 4,6-dimethyl-1H-indole-2-carboxamide. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on this compound. Another area of research is the synthesis of new organic compounds using this compound as a starting material. Additionally, this compound could be further studied for its anti-microbial properties, with the goal of developing new antibiotics. Overall, the potential applications of this compound in various fields make it a promising area of research for the future.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized by several methods and has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of this compound is not fully understood, but it has been shown to have several biochemical and physiological effects. While this compound has several advantages for lab experiments, it is important to handle it with care due to its potential toxicity. Overall, the potential applications of this compound in various fields make it a promising area of research for the future.
合成法
4,6-dimethyl-1H-indole-2-carboxamide can be synthesized by several methods, including the reaction of 2,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction of the resulting compound with ammonia. Another method involves the reaction of 2,3-dimethylindole with acetyl chloride, followed by the reaction of the resulting compound with ammonia. Both methods result in the formation of this compound.
科学的研究の応用
4,6-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in several fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-3-7(2)8-5-10(11(12)14)13-9(8)4-6/h3-5,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFVGAJAFJKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

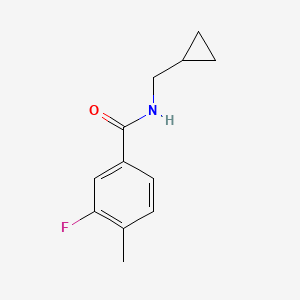
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
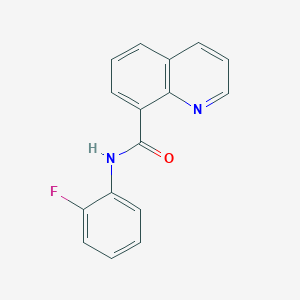

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


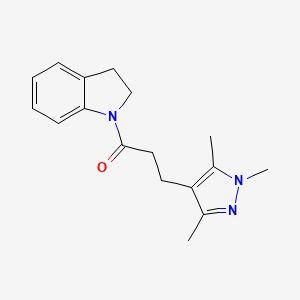
![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
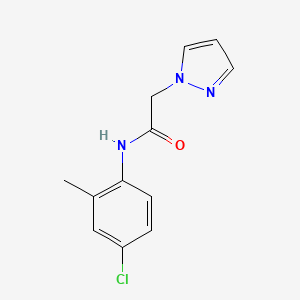
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
